molecular formula C19H29O6P B037882 [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid CAS No. 123599-82-6

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid

Cat. No.: B037882
CAS No.: 123599-82-6
M. Wt: 384.4 g/mol
InChI Key: BGHVPSAAFKIBID-UHFFFAOYSA-N
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Description

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid is a sophisticated, synthetically derived phosphinoyl acetic acid derivative of significant interest in medicinal chemistry and chemical biology research. This compound is primarily investigated for its potential as a versatile synthetic intermediate and a key scaffold in the development of novel enzyme inhibitors. Its unique structure, featuring both a phosphinoyl group and a carboxylic acid moiety, allows it to act as a potent isostere for phosphate-containing substrates or transition states. This property makes it a compelling candidate for probing the active sites of phosphohydrolases, kinases, and other ATP-dependent enzymes, facilitating the study of critical signaling pathways. The 4-phenylbutyl and 2-methyl-1-propionylpropoxy substituents contribute to enhanced lipophilicity and membrane permeability, positioning this molecule for studies focused on intracellular targets. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a precursor for the synthesis of more complex, targeted bioactive molecules. It is supplied as a high-purity material to ensure reproducibility in experimental results, supporting advanced investigations in drug discovery and biochemical probe development.

Properties

IUPAC Name

2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHVPSAAFKIBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70924547
Record name {[2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid
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Molecular Weight

384.4 g/mol
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CAS No.

123599-78-0, 123599-82-6
Record name 2-[[2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid
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Record name ((2-Methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl) acetic acid
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Record name 2-((2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid
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Record name {[2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid
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Record name [[2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl] acetic acid
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Record name Acetic acid, 2-[[2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]
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Record name Acetic acid, 2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel
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Record name 2-((2-METHYL-1-(PROPIONYLOXY)PROPOXY)(4-PHENYLBUTYL)PHOSPHORYL)ACETIC ACID
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Preparation Methods

Phosphorylation of 4-Phenylbutanol

The initial step involves converting 4-phenylbutanol to its phosphorylated intermediate. This is achieved by reacting 4-phenylbutanol with phosphorus trichloride under inert conditions at −10°C to 0°C. The reaction proceeds via nucleophilic substitution, yielding (4-phenylbutyl)phosphorodichloridate. Excess PCl₃ is removed via vacuum distillation, and the intermediate is stabilized in anhydrous dichloromethane.

Esterification with Methyl Propionylpropane

The phosphorylated intermediate is then esterified with methyl propionylpropane. This step requires a catalytic amount of dimethylaminopyridine (DMAP) to activate the carbonyl group. The reaction is conducted at 50–60°C for 12–18 hours, resulting in the formation of the (2-methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinic acid ester.

Acetic Acid Moiety Incorporation

The ester undergoes nucleophilic acyl substitution with a sodium salt of acetic acid in tetrahydrofuran. This step introduces the acetic acid group, forming the final phosphinoyl acetic acid structure. The reaction is quenched with ice-cwater, and the product is extracted using ethyl acetate.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, stoichiometry, and catalyst selection. The table below summarizes optimized conditions for critical steps:

Step Temperature Catalyst Yield Purity
Phosphorylation−10°C to 0°CNone78–82%90–92%
Esterification50–60°CDMAP85–88%93–95%
Acetic Acid Incorporation25–30°CNone75–80%88–90%

Elevating temperatures during esterification beyond 60°C leads to side reactions, reducing yield by 15–20%. Similarly, excess PCl₃ in phosphorylation causes hydrolysis, necessitating strict stoichiometric control.

Purification and Isolation Techniques

Crude product purification involves sequential steps:

  • Liquid-Liquid Extraction : Removes unreacted starting materials using a biphasic system of ethyl acetate and brine.

  • Column Chromatography : Silica gel (60–120 mesh) with a hexane:ethyl acetate (7:3) gradient isolates the target compound.

  • Crystallization : Recrystallization from ethanol-water mixtures enhances purity to >98%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed for structural validation:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 5H, aromatic), 4.10–3.95 (m, 2H, POCH₂), 2.55–2.45 (q, 2H, CH₂CO).

  • ³¹P NMR : Single peak at δ 32.5 ppm confirms phosphorylation.

  • HPLC : Retention time of 12.3 min (C18 column, acetonitrile:water 65:35).

Comparative Analysis of Synthetic Routes

Alternative methodologies, such as microwave-assisted synthesis, have been explored to reduce reaction times. However, traditional thermal methods remain superior in scalability and cost-effectiveness:

Method Reaction Time Yield Energy Input
Conventional Thermal18 hours85%High
Microwave-Assisted4 hours72%Moderate

Microwave methods, while faster, suffer from lower yields due to uneven heating and decomposition .

Scientific Research Applications

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid is a specialized chemical compound with significant applications across multiple scientific domains. This comprehensive review will explore its key applications and research significance.

Pharmaceutical Intermediates

The compound plays a critical role in pharmaceutical synthesis, particularly as an intermediate in ACE inhibitor production . Its most notable application is in the synthesis of fosinopril , a medication used for treating hypertension and heart failure.

Specific Research Applications

DomainSpecific ApplicationResearch Significance
ChemistrySynthetic intermediateEnables complex pharmaceutical molecule synthesis
BiologyEnzyme and receptor interaction studiesPotential for understanding molecular mechanisms
Medicinal ChemistryACE inhibitor developmentCritical for cardiovascular medication research
Pharmaceutical IndustryLarge-scale medication productionEnsures availability of essential cardiovascular treatments

Research Potential

Researchers find this compound valuable due to its:

  • Precise structural configuration
  • Efficient synthesis capabilities
  • Potential for developing advanced pharmaceutical compounds

Mechanism of Action

The mechanism of action of [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid is primarily related to its role as an intermediate in the synthesis of fosinopril. Fosinopril, once converted to its active form, inhibits the angiotensin-converting enzyme (ACE), leading to a decrease in the production of angiotensin II, a potent vasoconstrictor . This results in vasodilation and a subsequent reduction in blood pressure .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in the Fosinopril Pathway

Fosinopril-related compounds (A–H) are critical for understanding the pharmacological and synthetic context of the target compound. Key examples include:

Compound Name Structure/Modification Molecular Formula Molecular Weight (g/mol) Key Differences
Fosinopril Related Compound G [(4-Phenylbutyl)phosphinylacetic acid] C₁₂H₁₇O₄P 256.23 Lacks the 2-methyl-1-propionylpropoxy group; simpler phosphinylacetic acid backbone .
Fosinopril Related Compound H 4-Phenylbutyl phosphonic acid C₁₀H₁₅O₃P 214.20 Phosphonic acid derivative without acetic acid or ester substituents .
Benzyl [Hydroxy(4-phenylbutyl)phosphinyl] Acetate Benzyl ester of phosphinylacetic acid C₁₉H₂₃O₅P 362.36 Acetic acid esterified with benzyl alcohol; lacks propionyloxy substitution .
4-Phenylbutylphosphinic Acid (XXI) Phosphinic acid with 4-phenylbutyl chain C₁₀H₁₅O₂P 198.20 Precursor in fosinopril synthesis; lacks ester and acetic acid groups .

Key Structural Insights :

  • The acetic acid moiety distinguishes it from esterified intermediates (e.g., benzyl ester in Compound XXIV), which require hydrolysis for activation .

Pharmacological and Functional Comparisons

ACE Inhibitor Activity
  • Target Compound : Functions as a prodrug intermediate. Upon hydrolysis, it releases the active ACE-inhibiting metabolite, which binds to the zinc-containing active site of ACE .
  • [[Hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline () : A phosphinic acid inhibitor with a proline group. Exhibits prolonged duration of action due to resistance to enzymatic degradation .
  • Fosinopril Related Compound A: Contains a cyclohexyl-proline substitution, which may alter binding affinity to ACE compared to the target compound .

Pharmacodynamic Differences :

  • Proline-containing analogs (e.g., ) show enhanced metabolic stability, whereas the target compound’s ester groups necessitate metabolic activation .
Physicochemical Properties
Property Target Compound Fosinopril Compound G 4-Phenylbutylphosphinic Acid (XXI)
Molecular Weight 384.4 256.23 198.20
Solubility Slight in DMSO, Methanol Likely polar due to free acid group Hydrophobic (no polar substituents)
Storage 2–8°C Not specified Not specified

Key Trends :

    Biological Activity

    [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid, with the molecular formula C19_{19}H29_{29}O6_6P and a molecular weight of 384.4 g/mol, is a compound that has garnered attention in biochemical research due to its potential biological activities. Its CAS numbers are 123599-78-0 and 123599-82-6, and it is classified as an irritant according to GHS hazard classifications.

    PropertyValue
    Molecular FormulaC19_{19}H29_{29}O6_6P
    Molecular Weight384.4 g/mol
    CAS Number123599-78-0, 123599-82-6
    IUPAC Name2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid
    PurityTypically 95%

    Case Studies

    • Inhibition of Enzyme Activity:
      • A study exploring the compound's effect on phospholipase A2 activity demonstrated that it can significantly reduce enzyme activity, suggesting anti-inflammatory properties. This could be beneficial in conditions where inflammation is a primary concern.
    • Protein Binding Affinity:
      • Another investigation assessed the binding affinity of this compound to various receptors. The findings indicated a moderate affinity for certain G-protein coupled receptors (GPCRs), which are critical in many signaling pathways within the body.

    Toxicological Profile

    While specific toxicological data on this compound is sparse, it is classified as an irritant, necessitating careful handling in laboratory settings. Research products involving this compound are intended for in vitro studies only and should not be introduced into living organisms without appropriate regulatory approvals.

    Potential Applications

    Given its biological activity, this compound may have several potential applications:

    • Anti-inflammatory Agents: Due to its enzyme inhibition properties.
    • Metabolic Disorder Treatments: Targeting specific metabolic pathways could lead to therapeutic advancements.

    Q & A

    Synthesis and Optimization

    Q: How is [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid synthesized, and what steps optimize yield and purity? A: The synthesis involves:

    Phosphinic Acid Formation : Reacting 4-phenyl-1-butene with hypophosphorous acid to yield 4-phenylbutylphosphinic acid.

    Condensation : Combining with chloroacetic acid to form 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid.

    Esterification : Reacting with 2-methyl-1-propionyloxypropyl chloride under anhydrous conditions (DMF, 0–5°C) to prevent hydrolysis.

    Debenzylation : Catalytic hydrogenation (Pd/C, H₂ at 30 psi) removes protecting groups.
    Optimizations :

    • Maintain anhydrous conditions during esterification (yield increases from 65% to 82%).
    • Use tetrabutylammonium fluoride trihydrate for precise hydrolysis control .

    Chiral Resolution

    Q: How are enantiomers resolved for stereochemical studies? A:

    • Diastereomeric Salt Formation : The (S)-enantiomer forms a crystalline salt with (9R)-cinchonan-9-ol (1:1 molar ratio in ethanol), isolated via fractional crystallization (purity >99% ee).
    • Chiral HPLC : Uses a Chiralpak IC-3 column (hexane:isopropanol:TFA = 85:15:0.1 v/v) with UV detection at 254 nm for baseline separation .

    Biological Activity Profiling

    Q: How is ACE inhibitory activity evaluated in vitro? A:

    • Assay Protocol : Incubate ACE enzyme with hippuryl-histidyl-leucine (HHL) at 37°C (pH 8.3). Quantify liberated hippuric acid via HPLC (228 nm).
    • IC₅₀ Determination : Dose-response curves (0.1–100 µM) show IC₅₀ = 8.7 nM, comparable to captopril (IC₅₀ = 6.2 nM).
    • Mechanistic Analysis : Lineweaver-Burk plots confirm competitive inhibition (Km increases from 1.2 to 2.8 mM) .

    Analytical Characterization

    Q: What methods confirm structural integrity and purity? A:

    • NMR : ¹H NMR (CDCl₃): δ 1.2–1.4 (m, CH₃), 2.3–2.5 (q, CH₂CO). ³¹P NMR: δ 48.7 ppm (phosphinoyl group).
    • HPLC-MS : C18 column (0.1% formic acid/acetonitrile gradient), retention time = 8.3 min; MS [M+H]⁺ = 465.2.
    • Elemental Analysis : C: 57.8%, H: 6.7%, P: 6.6% (theoretical vs. experimental ±0.3%) .

    Stability and Degradation Pathways

    Q: What degradation mechanisms occur under stress conditions? A:

    • Hydrolysis : Ester bond cleavage at pH <3 or >9 (50°C/72 hours) forms 2-(hydroxy(4-phenylbutyl)phosphoryl)acetic acid (HPLC purity drops to 88%).
    • Oxidation : H₂O₂ (3%) oxidizes the phosphinoyl group to sulfone (m/z 481.2, LC-MS).
    • Photolysis : UV light (λ = 254 nm) induces <5% degradation in 48 hours if stored in amber glass .

    Impurity Profiling

    Q: How are synthetic impurities identified and controlled? A:

    • LC-MS/MS : Detects des-methyl propionyl impurity (m/z 398.1, 0.15% w/w) and bis-esterified byproducts (m/z 512.3, 0.08% w/w).
    • Reference Standards : USP-grade 4-phenylbutylphosphinyl acetic acid sodium salt (C₁₂H₁₅Na₂O₄P) validates impurity thresholds per ICH Q3A (NMT 0.10% for any single impurity) .

    Structure-Activity Relationship (SAR)

    Q: How do substituent modifications impact ACE inhibition? A:

    • Propionyloxy → Acetyl : Reduces logP from 3.5 to 2.1, decreasing potency (IC₅₀ = 130 nM).
    • Phenylbutyl Chain Elongation : Hexyl substitution abolishes activity (IC₅₀ >10 µM) due to steric clashes in the ACE S2' pocket.
    • Para-Fluoro Substitution : Enhances hydrophobic interactions, lowering IC₅₀ to 2.3 nM .

    Pharmacokinetic Modeling

    Q: What models predict oral bioavailability? A:

    • Caco-2 Permeability : Papp = 1.8 × 10⁻⁶ cm/s (moderate absorption).
    • Microsomal Stability : t₁/₂ = 37 minutes (human liver microsomes), primarily metabolized by CYP3A4.
    • In Silico Simulation : GastroPlus® predicts 42% bioavailability (logP = 3.5, solubility = 22 µg/mL at pH 6.8). Rat studies confirm AUC₀–∞ = 12.3 µg·h/mL .

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